

physical and chemical properties of acetobromoglucose

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Compound of Interest

Compound Name: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

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An In-depth Technical Guide to the Core Physical and Chemical Properties of Acetobromoglucose

Introduction

Acetobromoglucose, systematically named 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide, is a halogenated carbohydrate derivative of significant importance in synthetic organic chemistry.^{[1][2]} Its structure, featuring acetyl protecting groups and a reactive anomeric bromide, makes it a cornerstone glycosyl donor for the formation of glycosidic bonds.^[2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of its synthetic pathway and reactivity. This information is curated for researchers, scientists, and professionals in drug development who utilize glycosylation methodologies.

Physical and Chemical Properties

Acetobromoglucose is a white to off-white crystalline solid.^{[1][3]} It is stable when stored under anhydrous conditions, often at low temperatures (around -20°C), and may be stabilized with calcium carbonate.^{[4][5][6]} A key chemical characteristic is its sensitivity to moisture, which can lead to decomposition.^{[1][7]} It is generally insoluble in water but soluble in various organic solvents such as chloroform, acetone, ether, and ethyl acetate.^{[7][8]}

Table 1: Physical Properties of α -Acetobromoglucose

Property	Value	References
Appearance	White to beige crystalline powder/solid	[1] [4] [7]
Melting Point	88-89 °C	[7] [9]
88.5 °C	[4]	
84-89 °C	[8]	
Specific Optical Rotation	$[\alpha]D +199.3^\circ$ (c=3, chloroform)	[7]
$[\alpha]D +194.5^\circ$ (c=2, chloroform)	[4]	
$[\alpha]D +188$ to $+202^\circ$ (c=1, chloroform)		
Solubility	Soluble in ether, chloroform, ethanol, acetone, dichloromethane, ethyl acetate, methanol, tetrahydrofuran.	[7] [8]
Insoluble or decomposes in water.	[4] [7] [8]	
Stability	Moisture sensitive; best stored in a vacuum desiccator. Stable under recommended storage conditions (-20°C).	[1] [7] [9]

Table 2: Chemical Identifiers and Molecular Properties

Identifier	Value	References
CAS Number	572-09-8	[4]
Molecular Formula	C ₁₄ H ₁₉ BrO ₉	[1][4]
Molecular Weight	411.20 g/mol	[4][10]
Canonical SMILES	CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C	[7][10]
InChI Key	CYAYKKUWALRRPA- RGDJUOJXSA-N	[1]
Purity (Typical)	≥95% (TLC)	

Core Reactivity and Applications

The primary utility of acetobromoglucose stems from its role as a glycosyl donor in glycosylation reactions, most notably the Koenigs-Knorr reaction.[2][11] The presence of the acetyl group at the C-2 position provides neighboring group participation, which directs the stereochemical outcome of the glycosylation to favor the formation of β -glycosides (1,2-trans-glycosides).[11][12] This reactivity is fundamental to the synthesis of a wide array of oligosaccharides, glycoconjugates, and other glycosidic molecules.[2] Beyond its role in glycosylation, it is also used in the surface modification of polymers like poly(ethylene terephthalate) to improve biocompatibility.[2][8]

Experimental Protocols

Protocol 1: Synthesis of α -Acetobromoglucose

This protocol is adapted from the well-established procedure described in *Organic Syntheses*. [9] It involves the peracetylation of D-glucose followed by bromination.

Materials:

- D-glucose monohydrate
- Acetic anhydride (95%)

- Concentrated sulfuric acid
- Dry hydrogen bromide gas
- Dry isopropyl ether
- 1-L round-bottom flask, ice bath, steam bath, distillation apparatus, Büchner funnel

Procedure:

- In a 1-L round-bottom flask, combine 66 g (0.33 mole) of D-glucose monohydrate with 302 g (280 mL, 2.81 moles) of 95% acetic anhydride.
- Carefully add 3 small drops of concentrated sulfuric acid to the mixture while swirling the flask. The reaction is exothermic; if the temperature approaches boiling, cool the flask in cold water.
- Once the initial reaction subsides (10-15 minutes), heat the mixture on a steam bath for 2 hours.
- Remove approximately 200 mL of the acetic acid and excess acetic anhydride by distillation under reduced pressure.
- To the resulting warm, viscous syrup, add 65 g (60 mL, 0.64 mole) of acetic anhydride and swirl until the solution is homogeneous.
- Cool the flask in an ice bath and pass dry hydrogen bromide gas through the solution until the weight has increased by 140–160 g. This step should take about 2 hours with good stirring.
- Seal the flask and let it stand at 5°C overnight.
- Remove the excess hydrogen bromide, acetic acid, and acetic anhydride by distillation under reduced pressure, keeping the water bath temperature below 60°C.
- Once the residue begins to crystallize, stop the distillation and add 250–300 mL of dry isopropyl ether.

- Gently warm the flask on a water bath to dissolve the product, then rapidly cool the solution to about 45°C.
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 5°C for at least 2 hours to complete crystallization.
- Collect the crystalline product on a Büchner funnel, press it into a firm cake, and wash with about 50 mL of cold, dry isopropyl ether.
- Dry the product under reduced pressure over calcium hydroxide. The expected yield is 110–120 g (80–87%).^[9]

Protocol 2: Purification by Recrystallization

For most applications, the product from the synthesis is sufficiently pure.^[9] However, for reactions requiring high purity material, recrystallization can be performed.

Materials:

- Crude acetobromoglucose
- Diisopropyl ether or a mixture of diethyl ether and pentane
- Erlenmeyer flask, heating source, ice bath

Procedure:

- Dissolve the crude acetobromoglucose in a minimal amount of warm, dry diisopropyl ether (or diethyl ether).^{[1][9]} Heating should be brief to avoid decomposition.^[9]
- Filter the warm solution to remove any insoluble impurities.
- Cool the filtrate, initially to room temperature and then in an ice bath, to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold, dry solvent.

- Dry the crystals in a vacuum desiccator. A single recrystallization can yield a product with a melting point of 88–89°C.[9]

Protocol 3: Koenigs-Knorr Glycosylation using Acetobromoglucose

This protocol describes a typical Koenigs-Knorr reaction to synthesize a β -glucoside, demonstrating the primary chemical application of acetobromoglucose.[11]

Materials:

- Acetobromoglucose (glycosyl donor)
- Glycosyl acceptor (e.g., benzyl alcohol)
- Silver(I) carbonate (Ag_2CO_3 , promoter)
- Anhydrous dichloromethane (DCM)
- Activated 4 Å molecular sieves
- Flame-dried, two-necked round-bottom flask, magnetic stir bar, inert atmosphere setup (e.g., nitrogen or argon balloon)

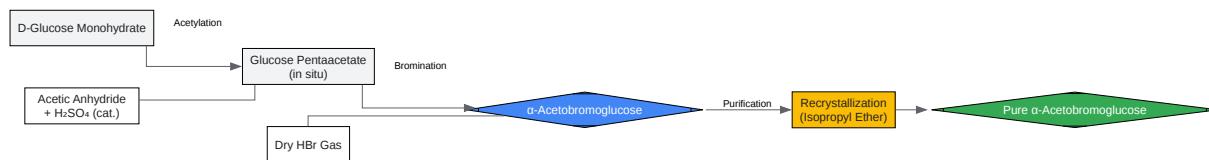
Procedure:

- To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq.), acetobromoglucose (1.2 eq.), and activated 4 Å molecular sieves.
- Add anhydrous DCM via syringe and stir the mixture at room temperature.
- Add the silver(I) carbonate promoter (1.5 eq.) to the stirring suspension.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

- Upon completion, quench the reaction by filtering the mixture through a pad of Celite® to remove the silver salts and molecular sieves.
- Wash the filter cake with DCM.
- Combine the filtrate and washings, and concentrate the solution under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to isolate the desired β -glucoside.

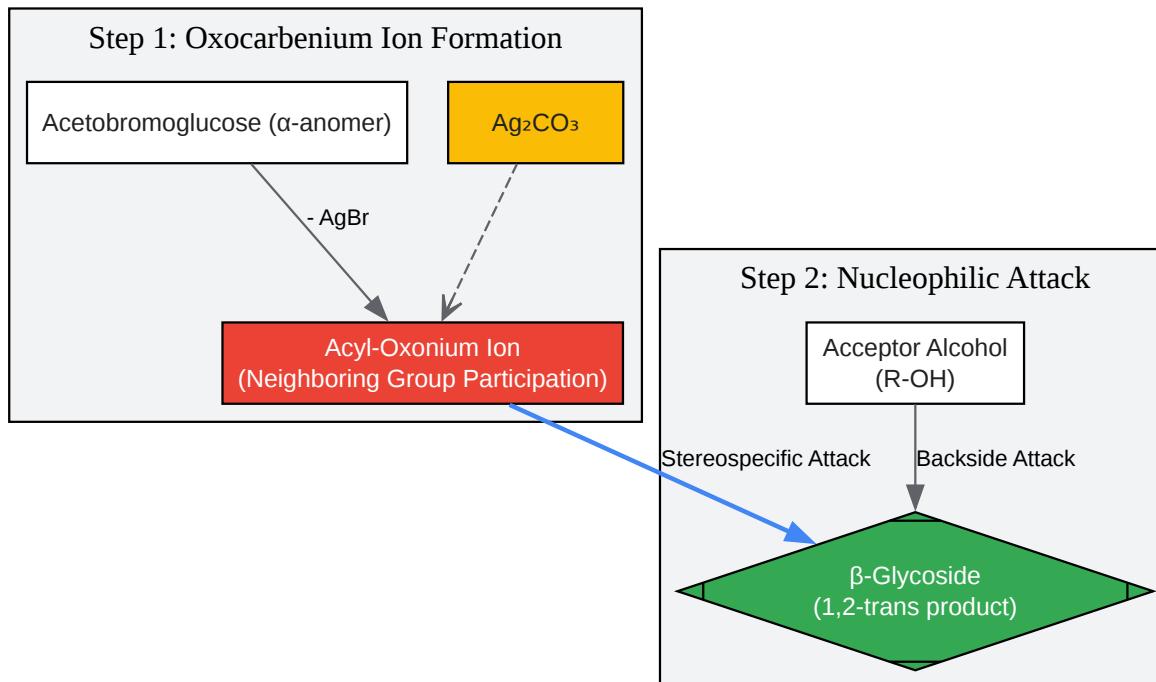
Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism central to the utility of acetobromoglucose.



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Caption: Workflow for the synthesis of α -Acetobromoglucose.



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Caption: Mechanism of the Koenigs-Knorr glycosylation reaction.

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